5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Lead optimization Physicochemical property tuning

Researchers need precise logP modulation and metabolic stability in heterocyclic scaffolds for fragment libraries and PROTACs. This fluorinated triazole-4-carboxylic acid delivers: - logP 1.74 (balanced lipophilicity, avoids non-specific binding vs propyl analogs) - Fsp³ 0.571 (optimal 3D character without synthetic complexity) - 19F NMR handle for binding studies & ethyl conformational flexibility 98% purity. Supplied as research-grade building block.

Molecular Formula C7H8F3N3O2
Molecular Weight 223.15 g/mol
Cat. No. B13625462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC7H8F3N3O2
Molecular Weight223.15 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1CC(F)(F)F)C(=O)O
InChIInChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15)
InChIKeyFOQIHZNMGMUBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile


5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250484-05-9) is a fluorinated 1,2,3-triazole-4-carboxylic acid building block with molecular formula C₇H₈F₃N₃O₂ and molecular weight 223.15 g/mol . The compound features an ethyl substituent at the 5-position and a 2,2,2-trifluoroethyl group at the 1-position of the triazole ring. Its computed logP is 1.74, and it possesses 4 hydrogen bond acceptors, 1 hydrogen bond donor, and an Fsp³ value of 0.571 . The commercial product is typically supplied at 98% purity and is classified as a heterocyclic building block for research and further manufacturing use .

Fluorinated triazole building block Fragment-based library design and PROTAC linker research
Intermediate lipophilicity profile Supports membrane penetration and binding-site assessment
Carboxylic acid conjugation handle Suitable for amide coupling and scaffold derivatization workflows

Why In-Class Analogs Are Not Interchangeable


The 5-position alkyl substituent on this 1,2,3-triazole-4-carboxylic acid scaffold directly modulates lipophilicity (logP), steric bulk, and conformational flexibility, parameters that are critical in fragment-based drug discovery, PROTAC linker design, and agrochemical lead optimization . Even within the narrow sub-series sharing the N-1 trifluoroethyl group, the 5-ethyl derivative occupies a distinct physicochemical niche that separates it from the 5-H, 5-methyl, 5-cyclopropyl, and 5-propyl/isopropyl analogs. Substituting without matching these parameters can alter binding mode, metabolic stability, or synthetic tractability [1].

5-H or 5-methyl analogs Lower lipophilicity may shift membrane-permeability profile and alter binding-site occupancy compared to the 5-ethyl derivative.
5-cyclopropyl analog Differing Fsp³ and steric constraints may change shape complementarity; conformational profile may not transfer directly.
5-propyl analog Higher logP may introduce non-specific binding liabilities; synthetic tractability and solubility context may differ.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Modulation Across the Alkyl Series

The 5-ethyl derivative exhibits a computed logP of 1.74 , placing it between the 5-H (des-ethyl) analog (calculated logP approximately 0.5–1.0 [1]) and the 5-propyl analog (SlogP = 3.21 [2]). The 5-methyl analog has a PubChem XLogP3-AA of 1.0 [1], while the 5-cyclopropyl analog has a logP of 1.64 . This intermediate lipophilicity avoids the potentially excessive hydrophilicity of the 5-H and 5-methyl variants and the elevated lipophilicity of the 5-propyl analog, which can be associated with higher non-specific binding and poorer solubility [3].

Lipophilicity profile
Cross-study comparable
Target: logP 1.74 5-H: ~0.5–1.0 | 5-methyl: 1.0 | 5-cyclopropyl: 1.64 | 5-propyl: 3.21
Intermediate lipophilicity supports membrane penetration studies
Computed values; experimental logP may differ
Lipophilicity Lead optimization Physicochemical property tuning

Fraction sp³ and 3D Character Comparison

The 5-ethyl derivative has an Fsp³ value of 0.571 , while the 5-cyclopropyl analog has a higher Fsp³ of 0.625 and the 5-methyl analog has a lower computed Fsp³ of 0.333 (2 sp³ carbons out of 6 total) [1]. The 5-H analog (no alkyl substituent) has an even lower Fsp³ (0.20, 1 sp³ carbon out of 5). Higher Fsp³ has been correlated with improved solubility, reduced off-target promiscuity, and higher clinical success rates in medicinal chemistry [2].

Fraction sp³ (Fsp³)
Cross-study comparable
0.571 5-cyclopropyl: 0.625 | 5-methyl: 0.333 | 5-H: 0.20
Balanced 3D character for fragment library diversity screening
Computed from structural formula; supplier-reported data
Fraction sp³ Fsp³ metric 3D molecular shape Drug-likeness

Molecular Weight and Hydrogen Bonding Profile

The molecular weight of 223.15 g/mol and hydrogen bonding profile (4 HBA, 1 HBD) of the 5-ethyl derivative position it as a 'Rule of Three' compliant fragment (MW <300, HBA ≤3, HBD ≤3), though with slightly elevated HBA count. The 5-H analog (MW 195.10) and 5-methyl analog (MW 209.13) are lighter [1], while the 5-propyl and 5-cyclopropyl analogs (MW ~237 and 235 respectively) exceed 230 Da .

Fragment compliance
Class-level inference
MW223.15 g/mol HBA4 HBD1
Rule-of-Three compliant fragment scaffold for library design
Vendor-reported values; verify for specific application context
Molecular weight Hydrogen bonding Fragment-based drug discovery Lipinski compliance

Conformational Flexibility and Rotatable Bond Count

The 5-ethyl side chain contributes a rotatable C–C bond (CH₂–CH₃) absent in the 5-H and 5-methyl analogs, giving the target compound 3 rotatable bonds versus 2 for the 5-methyl and 5-H analogs [1]. The 5-cyclopropyl analog, despite its different steric profile, also has limited rotatability due to ring constraint. This additional degree of conformational freedom can influence binding entropy and the ability to adopt bioactive conformations [2].

Conformational flexibility
Class-level inference
Rotatable bonds: 3 5-methyl: 2 | 5-H: 1–2 | 5-cyclopropyl: 2
Intermediate flexibility supports conformational SAR studies
Derived from SMILES structure; experimental validation recommended
Conformational flexibility Rotatable bonds Entropy Binding free energy

Research and Procurement Application Scenarios


Fragment-Based Library Design with Intermediate Lipophilicity

Fragment libraries aiming for balanced logP (1–3) can utilize the 5-ethyl derivative (logP 1.74) as a core scaffold that avoids the lower lipophilicity of 5-H/5-methyl analogs while not reaching the higher logP of 5-propyl (SlogP 3.21), which may introduce non-specific binding liabilities [REFS-3, Evidence Item 1]. Its Fsp³ of 0.571 provides sufficient 3D character without the synthetic complexity of 5-cyclopropyl substitution.

PROTAC Linker and Bifunctional Conjugation Chemistry

The carboxylic acid handle combined with the ethyl substituent's conformational flexibility (3 rotatable bonds) makes this compound suitable as a linker attachment point in PROTAC design, where precise spatial orientation between ligase-binding and target-binding moieties is critical. The trifluoroethyl group simultaneously provides metabolic stability and a ¹⁹F NMR handle for binding studies [REFS-3, Evidence Items 3 and 4].

Agrochemical Lead Optimization for Lipophilic Binding Pockets

The trifluoroethyl group enhances membrane penetration and metabolic resistance, while the ethyl substitution at position 5 provides a vector for additional hydrophobic interactions in enzyme active sites (e.g., cytochrome P450 or ACC inhibitors) [1]. The intermediate logP and molecular weight are consistent with known agrochemical property space, where excessive lipophilicity can lead to environmental persistence issues.

SAR Expansion Around the Triazole-Carboxylic Acid Core

The 5-ethyl derivative fills a gap in the 5-position alkyl series. Procurement of the 5-ethyl, 5-methyl, and 5-cyclopropyl analogs together enables systematic exploration of steric, electronic, and lipophilic effects at this position, with the ethyl group providing a specific ΔlogP increment of approximately +0.7 over 5-methyl and +1.0 over 5-H to guide further optimization [REFS-3, Evidence Items 1 and 2].

Application
Selection Property
Validation Focus
Fragment library design
Intermediate logP profile
Lipophilicity-dependent binding and solubility screening
PROTAC linker chemistry
Carboxylic acid conjugation handle
Linker geometry and ternary complex formation assays
Agrochemical lead optimization
Fluorinated triazole core
Metabolic stability and target-engagement studies
Triazole SAR expansion
5-ethyl substitution
Steric and electronic effect profiling across the alkyl series
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